

# Metolachlor: A Technical Guide to its History, Chemistry, and Herbicidal Action

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## Compound of Interest

Compound Name: Metolachlor

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## Abstract

**Metolachlor** stands as a cornerstone of modern weed management, a testament to decades of chemical innovation and biological understanding. This technical guide provides an in-depth exploration of **Metolachlor**, from its initial discovery and development by Ciba-Geigy to its evolution into the stereochemically refined and highly effective **S-Metolachlor**. We will dissect its chemical synthesis, elucidate its precise mechanism of action at the molecular level, detail analytical methodologies for its detection, and discuss its commercial significance. This document is intended for researchers, chemists, and crop protection specialists seeking a comprehensive understanding of this vital herbicide.

## Introduction and Historical Context

**Metolachlor** is a selective, pre-emergence herbicide belonging to the chloroacetanilide chemical family.<sup>[1]</sup> It is renowned for its efficacy against annual grasses and certain small-seeded broadleaf weeds in a wide array of crops, including corn, soybeans, cotton, and sorghum.<sup>[2][3]</sup>

The journey of **Metolachlor** began in the laboratories of Ciba-Geigy, with its discovery in 1970 and subsequent commercial launch in 1976 under trade names like Dual®.<sup>[4][5]</sup> This introduction marked a significant advancement in weed control, offering farmers a reliable tool for early-season management. A pivotal moment in its history was the realization that its herbicidal activity was stereospecific.<sup>[6]</sup> **Metolachlor** exists as four stereoisomers due to a chiral center and a chiral axis (atropisomerism).<sup>[1][6]</sup> Research revealed that the S-isomers

were primarily responsible for the herbicidal activity.[7][8] This discovery led to the development of an advanced manufacturing process to produce an enantiomerically-enriched product, S-**Metolachlor**, which was commercialized in the late 1990s as Dual Magnum®.[4][9] This "chiral switch" was a landmark achievement, allowing for lower application rates while maintaining or enhancing efficacy, thereby reducing the environmental load.[6][7]

| Milestone                   | Year      | Significance  |
|-----------------------------|-----------|---|
| Discovery                   | 1970      | Ciba-Geigy identifies the herbicidal activity of Metolachlor.[10]                 |
| Market Launch               | 1976      | Racemic Metolachlor is commercialized.[4][5]                                      |
| Stereoisomer Identification | 1981      | Biological tests confirm the differential activity of the four stereoisomers.[10] |
| "Chiral Switch"             | 1996-1997 | Commercial production of enantiomerically-enriched S-Metolachlor begins.[7][10]   |

## Chemical Properties and Synthesis

**Metolachlor**, with the IUPAC name (RS)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide, is an organic compound derived from aniline.[1]

Key Physicochemical Properties:

- Molecular Formula:  $C_{15}H_{22}ClNO_2$ [1]
- Molar Mass:  $283.80 \text{ g}\cdot\text{mol}^{-1}$ [1]
- Appearance: Off-white to colorless liquid[1]
- Water Solubility: 530 mg/L at 20 °C[1][11]
- Vapor Pressure:  $1.7 \times 10^{-3} \text{ Pa}$  at 20 °C[11]

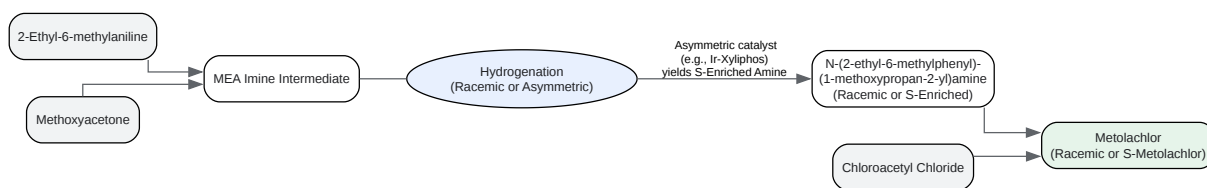
## Industrial Synthesis Pathway

The industrial production of **Metolachlor** is a multi-step process. The synthesis of racemic **Metolachlor** and the more complex, enantioselective synthesis of **S-Metolachlor** are both significant chemical engineering achievements.

The common pathway for racemic **Metolachlor** involves two primary steps:[1][12]

- Reductive Alkylation (Imine Formation & Hydrogenation): 2-ethyl-6-methylaniline (MEA) is condensed with methoxyacetone to form an imine. This imine is then hydrogenated to produce the secondary amine.[1][12]
- Acylation: The resulting amine is acetylated with chloroacetyl chloride to yield **Metolachlor**. [1][12]

The production of **S-Metolachlor** required the development of a sophisticated asymmetric catalytic process. The key step is the enantioselective hydrogenation of the imine intermediate. This was achieved using an Iridium-based catalyst with a chiral ferrocenyldiphosphine ligand (e.g., Xyliphos).[4][13] This process represents one of the largest-scale applications of asymmetric catalysis in the agrochemical industry.[10]



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Caption: Generalized synthesis pathway for **Metolachlor**.

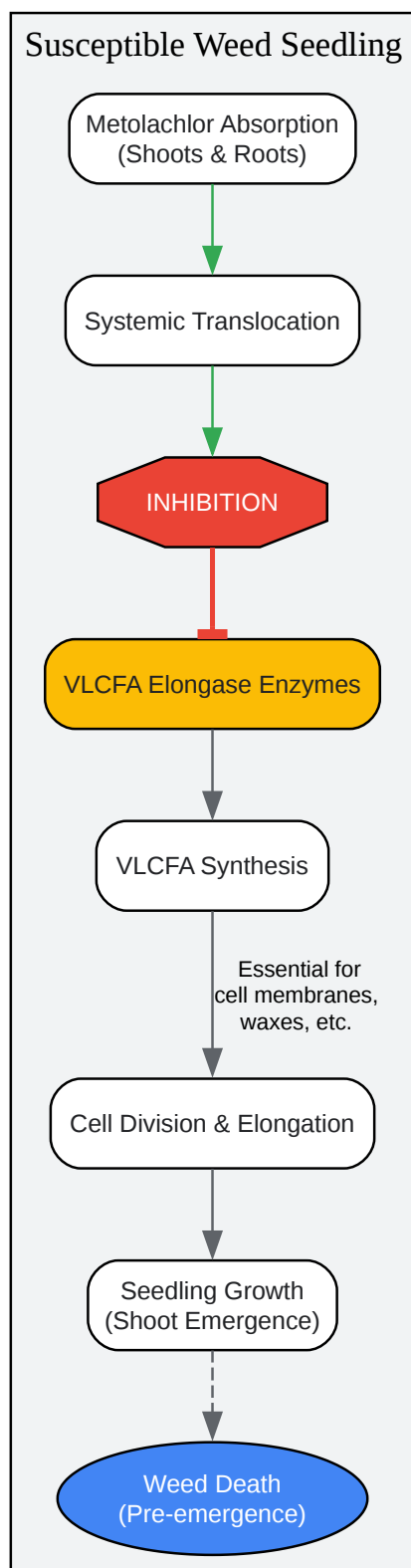
## Mechanism of Herbicidal Action

**Metolachlor** is a systemic herbicide absorbed primarily by the shoots and, to a lesser extent, the roots of emerging seedlings.[2][14] Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][5] This places it in the Herbicide Resistance Action Committee (HRAC) Group K3 and the Weed Science Society of America (WSSA) Group 15.[2][5]

The specific biochemical target is a class of enzymes known as fatty acid elongases. These enzymes are critical for extending fatty acid chains beyond the standard C16 and C18 lengths. VLCFAs are essential components for several vital plant functions:

- Formation of cell membranes
- Synthesis of cuticular waxes
- Production of suberin

By inhibiting the elongase enzymes, **Metolachlor** disrupts these processes, leading to a cascade of effects.[5][15] The primary consequence is the cessation of cell division and elongation in the developing seedling shoot.[5] This prevents the weed from successfully emerging from the soil, which is why **Metolachlor** is effective as a pre-emergence herbicide.[3] The inhibition of protein and chlorophyll synthesis has also been noted as a downstream effect of its primary mode of action.[15][16]



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Caption: Mechanism of action of **Metolachlor** in susceptible weeds.

## Analytical Methodologies

The detection and quantification of **Metolachlor** and its primary metabolites—**metolachlor** ethane sulfonic acid (ESA) and **metolachlor** oxanilic acid (OA)—in environmental samples are critical for regulatory monitoring and environmental fate studies.<sup>[17]</sup> A variety of analytical techniques are employed, with the choice depending on the matrix (e.g., water, soil) and required sensitivity.

A common and robust approach for water analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).<sup>[18][19]</sup>

### Example Protocol: LC-MS/MS Analysis of Metolachlor in Water

This protocol provides a generalized workflow for the determination of **Metolachlor** and its metabolites in water samples.

#### 1. Sample Preparation: Solid-Phase Extraction (SPE)

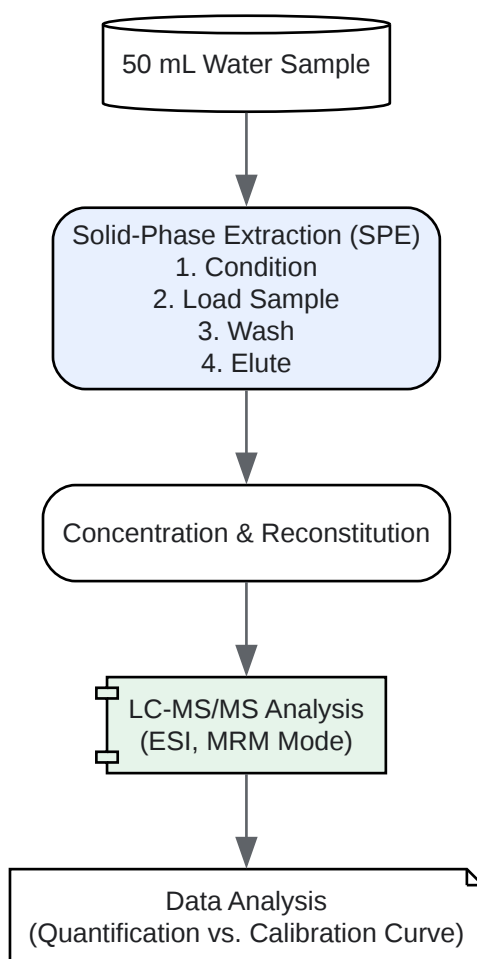
- Rationale: To concentrate the analytes of interest and remove interfering matrix components.
- Step 1: Condition a C18 SPE cartridge with methanol followed by deionized water.<sup>[18]</sup>
- Step 2: Pass a 50 mL water sample through the conditioned SPE cartridge.<sup>[18][20]</sup>
- Step 3: Wash the cartridge with deionized water to remove polar impurities.<sup>[20]</sup>
- Step 4: Elute the analytes (**Metolachlor**, ESA, OA) from the cartridge using a methanol/water solution (e.g., 80/20 v/v).<sup>[18]</sup>
- Step 5: Evaporate the eluate to near dryness under a gentle stream of nitrogen.<sup>[18][20]</sup>
- Step 6: Reconstitute the residue in a small, precise volume of a suitable solvent mixture (e.g., 10/90 acetonitrile/water) for LC-MS/MS analysis.<sup>[18]</sup>

#### 2. Instrumental Analysis: LC-MS/MS

- Rationale: To separate the analytes chromatographically and detect them with high sensitivity and specificity using mass spectrometry.
- Step 1 (LC): Inject the reconstituted sample into an HPLC system equipped with a suitable analytical column (e.g., C18). Separation is achieved using a gradient elution program with mobile phases typically consisting of water and acetonitrile or methanol, often with additives like formic acid to improve ionization.
- Step 2 (MS/MS): The column effluent is directed to a tandem mass spectrometer with an electrospray ionization (ESI) source.[\[18\]](#)
- Step 3 (Detection): The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This provides high selectivity. Parent compounds are typically analyzed in positive ion mode, while the acidic ESA and OA metabolites are analyzed in negative ion mode.[\[18\]](#)

### 3. Quantification

- Rationale: To determine the concentration of each analyte in the original sample.
- Step 1: Prepare a series of calibration standards of known concentrations.[\[21\]](#)
- Step 2: Analyze the standards using the same LC-MS/MS method to generate a calibration curve.
- Step 3: Compare the peak area of each analyte in the sample to the calibration curve to calculate its concentration. The method limit of quantification can be as low as 0.10 ppb.[\[18\]](#)



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Caption: Workflow for **Metolachlor** analysis in water by SPE and LC-MS/MS.

## Commercial Formulations and Applications

**Metolachlor** is available in numerous commercial formulations, both as a standalone active ingredient and in pre-mixes with other herbicides like atrazine, glyphosate, and mesotrione to broaden the spectrum of weed control.[3][14] Products containing the enriched **S-Metolachlor** isomer are marketed under trade names such as Dual II Magnum®, Brawl II™, and Cinch®.[2][3] Formulations are typically emulsifiable concentrates (EC).[22]

Its primary application is for pre-plant, pre-plant incorporated, or pre-emergence weed control in crops such as:[3][14]

- Corn



- Soybeans
- Cotton
- Peanuts
- Potatoes
- Sorghum
- Sugar Beets

The development of S-**Metolachlor** has allowed for a significant reduction in application rates compared to the original racemic mixtures, often by about 35%, while achieving equivalent or superior weed control.[8] This is a direct result of the higher herbicidal activity of the S-isomer.  
[2][8]

## Conclusion

From its discovery in the 1970s to the sophisticated chiral chemistry that defines its modern formulations, **Metolachlor** has had a profound impact on agricultural productivity. Its targeted mechanism of action, inhibiting VLCFA synthesis, remains a highly effective strategy for pre-emergence weed control. The industrial-scale synthesis of S-**Metolachlor** stands as a landmark achievement in asymmetric catalysis, providing a powerful tool for farmers while simultaneously reducing the chemical footprint on the environment. Continued research into its environmental fate, coupled with robust analytical monitoring, ensures that **Metolachlor** can be used effectively and responsibly as part of integrated weed management programs for years to come.

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